AZOCASEIN
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Overview
Description
Azocasein is a chromogenic substrate used to measure proteolytic activity. It consists of casein, a milk protein, linked to an azo dye. When proteolytic enzymes hydrolyze this compound, the azo dye is released, which can be quantified using spectrophotometry .
Mechanism of Action
Target of Action
Azocasein is primarily targeted by proteolytic enzymes . These enzymes, which include bromelain, papain, and various microbial proteases, interact with this compound due to its proteinaceous nature .
Mode of Action
Proteolytic enzymes hydrolyze this compound, a process that involves the breakdown of the protein into smaller peptides or amino acids . This hydrolysis releases an azo dye, which is then detected using UV spectroscopy at wavelengths ranging from 400–450 nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is proteolysis, the breakdown of proteins into smaller polypeptides or amino acids . Proteolytic enzymes catalyze this process, and the degree of proteolysis can be quantified based on the amount of azo dye released .
Pharmacokinetics
The rate of this compound hydrolysis can be influenced by factors such as enzyme concentration, temperature, and ph .
Result of Action
The hydrolysis of this compound by proteolytic enzymes results in the release of an azo dye . This dye, which is yellowish in color, can be detected using UV spectroscopy . The intensity of the color is directly proportional to the degree of proteolysis, providing a quantitative measure of enzyme activity .
Action Environment
The action of this compound is influenced by several environmental factors. The pH and temperature of the environment can affect the rate of this compound hydrolysis . Additionally, the presence of certain compounds, such as L-cysteine or N-acetylcysteine, can enhance the proteolytic activity of enzymes on this compound .
Biochemical Analysis
Biochemical Properties
Azocasein plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It interacts with a variety of proteases, including serine proteases, cysteine proteases, and metalloproteases. The interaction involves the hydrolysis of the peptide bonds in this compound, releasing the azo dye, which can be quantified spectrophotometrically. This interaction is essential for determining the activity of proteases in different samples, including those from microbial, plant, and animal sources .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. In studies involving gastrointestinal diseases, this compound has been used to measure the total proteolytic activity in patients, revealing increased activity in conditions like irritable bowel syndrome and ulcerative colitis . The hydrolysis of this compound by proteases can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of bioactive peptides and amino acids.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by proteolytic enzymes. Proteases cleave the peptide bonds in this compound, releasing the azo dye into the medium. This process can be monitored by measuring the absorbance at specific wavelengths, typically around 440 nm . The hydrolysis of this compound is a non-specific reaction, meaning it can be used to assess the activity of a wide range of proteases. This property makes this compound a versatile tool for studying enzyme kinetics and inhibitor screening.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound’s response decreases significantly after storage, with a reduction of around 17% observed in some cases . This suggests that this compound should be used immediately after preparation to ensure accurate results. Additionally, the stability of this compound can be influenced by factors such as pH and temperature, which need to be optimized for each specific assay.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. While specific studies on this compound dosage effects are limited, general principles of protease substrate interactions suggest that higher concentrations of this compound may lead to increased proteolytic activity until a saturation point is reached. Beyond this point, additional substrate may not significantly enhance the reaction rate. It is also important to consider potential toxic or adverse effects at high doses, although this compound is generally considered safe for use in biochemical assays .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and amino acid metabolism. The hydrolysis of this compound by proteases releases peptides and amino acids that can be further metabolized by cells. This process is crucial for maintaining cellular homeostasis and providing essential nutrients for various metabolic functions. The interaction of this compound with proteases can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The localization and accumulation of this compound can be influenced by factors such as the presence of specific transporters and the cellular environment. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays and ensuring accurate measurements of proteolytic activity .
Preparation Methods
Azocasein is prepared by conjugating casein with an azo dye. The process involves dissolving casein in a suitable buffer and then reacting it with a diazonium salt derived from an aromatic amine. The reaction conditions typically include maintaining a specific pH and temperature to ensure efficient coupling of the dye to the protein .
Chemical Reactions Analysis
Azocasein undergoes hydrolysis when exposed to proteolytic enzymes. The hydrolysis reaction breaks the peptide bonds in casein, releasing the azo dye. This reaction is commonly used to measure the activity of proteases. The major product of this reaction is the free azo dye, which can be detected spectrophotometrically .
Scientific Research Applications
Azocasein is widely used in scientific research to quantify the activity of proteolytic enzymes. It is employed in various fields, including:
Biochemistry: To study enzyme kinetics and enzyme-substrate interactions.
Medicine: To evaluate the activity of proteases in clinical samples.
Food Industry: To measure protease activity in food products.
Environmental Science: To assess the proteolytic activity in soil and water samples .
Comparison with Similar Compounds
Azocasein is similar to other chromogenic substrates used to measure proteolytic activity, such as:
Azocoll: Another azo dye-linked substrate used for measuring collagenase activity.
Azogelatin: Used to measure gelatinase activity.
This compound: Unique in its use of casein as the protein substrate, making it suitable for measuring a wide range of proteases
Properties
CAS No. |
102110-74-7 |
---|---|
Molecular Formula |
NULL |
Molecular Weight |
0 |
Origin of Product |
United States |
ANone: Azocasein is a chromogenic substrate, meaning it releases a colored product upon enzymatic cleavage. Proteases cleave this compound at specific peptide bonds, releasing smaller peptides and free dye molecules. [, ]
ANone: The primary downstream effect is the release of a soluble, colored dye that can be quantified spectrophotometrically. This color change directly correlates with the level of protease activity. [, ]
ANone: this compound is a complex mixture of proteins derived from casein and its exact molecular formula and weight are variable and not precisely defined. []
ANone: While specific spectroscopic data for this compound might be limited due to its complex nature, the released dye upon protease cleavage is typically measured at a specific wavelength using a spectrophotometer (often around 440 nm). []
ANone: this compound is typically stable in a buffered solution at a pH range suitable for the protease being tested. Temperature stability depends on the specific protease and assay conditions. []
ANone: this compound is used to assess protease activity in various biological samples, including rumen liquor, insect midguts, bacterial cultures, and human tumor tissues, demonstrating its versatility across different biological systems. [, , , , ]
ANone: A fixed concentration of this compound is incubated with a sample containing the protease. After a specific time, the reaction is stopped, and the absorbance of the released dye is measured spectrophotometrically. The absorbance directly correlates with the amount of this compound hydrolyzed, reflecting protease activity. [, , ]
ANone: this compound is a general protease substrate, meaning it can be cleaved by various protease classes, including serine proteases, cysteine proteases, aspartic proteases, and metalloproteases. [, , ]
ANone: While this compound is useful for measuring general proteolytic activity, it is not ideal for studying protease specificity due to its heterogeneous nature. More defined peptide substrates are typically used for specificity studies. [, ]
ANone: Yes, different proteases have varying affinities and cleavage efficiencies for this compound. This difference allows researchers to compare the relative activities of different proteases or investigate the impact of inhibitors or activators on protease activity. [, ]
ANone: While this compound is generally considered non-toxic, it is recommended to follow standard laboratory safety protocols when handling any laboratory reagent. This includes wearing appropriate personal protective equipment like gloves and lab coats. []
ANone: this compound is primarily an in vitro tool for studying protease activity and is not typically used for in vivo applications. Its large size and complex nature make it unsuitable for administration into living organisms. []
ANone: this compound has been employed in various in vitro studies using cell cultures and tissue extracts to investigate the role of proteases in various physiological and pathological processes, including cancer, inflammation, and digestion. [, , ]
ANone: this compound is not a drug and is not used in clinical trials. It is a research tool used to study proteases in laboratory settings. []
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